molecular formula C9H12O3 B1604542 Butyl 2-furoate CAS No. 583-33-5

Butyl 2-furoate

Cat. No. B1604542
CAS RN: 583-33-5
M. Wt: 168.19 g/mol
InChI Key: PAMQYEWNNPDBLM-UHFFFAOYSA-N
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Description

Butyl 2-furoate, also known as butyl furan-2-carboxylate, is a chemical compound with the molecular formula C9H12O3 . It is an ester of 2-furoic acid . It is a pale yellow oily liquid .


Synthesis Analysis

Butyl 2-furoate can be synthesized through various methods . One method involves the oxidative esterification of furfural with alcohol as both reactant and solvent . The reaction conditions include the use of triethylamine in dichloromethane at 0 - 20°C .


Molecular Structure Analysis

The molecular weight of Butyl 2-furoate is 168.19 g/mol . It has a monoisotopic mass of 168.078644 Da .


Chemical Reactions Analysis

Butyl 2-furoate can undergo various chemical reactions. For instance, it can be used in the synthesis of alkyl furoates, which have been found to have strong antifouling activity .


Physical And Chemical Properties Analysis

Butyl 2-furoate is a pale yellow oily liquid . It has a specific gravity of 1.05200 to 1.05800 at 25.00 °C . Its boiling point ranges from 83.00 to 84.00 °C at 1.00 mm Hg, and 233.00 °C at 760.00 mm Hg . It has a vapor pressure of 0.061000 mmHg at 25.00 °C . It is soluble in alcohol and slightly soluble in water (534.2 mg/L at 25 °C) .

Scientific Research Applications

  • Biodegradable Surfactants from Alginates :

    • Renault et al. (2021) explored the conversion of oligo-alginates or alginate to butyl 5-(dibutoxymethyl)-2-furoate, followed by introducing fatty alkyl chains to create novel anionic furanic surfactants. These surfactants exhibited low surface tensions and foaming properties, along with biodegradability and non-ecotoxicity, making them promising for environmentally friendly applications (Renault et al., 2021).
  • Synthesis of Cellulose Furoates :

    • Köhler and Heinze (2007) investigated the synthesis of cellulose furoates using 1-N-butyl-3-methylimidazolium chloride, demonstrating that cellulose furoates with varying degrees of substitution could be efficiently produced under mild conditions. This process has significance in the modification of cellulose for various applications (Köhler & Heinze, 2007).
  • Esterification in Biomass Valorization :

    • Escobar et al. (2015) described the use of tungstophosphoric acid/zirconia composites as catalysts for the clean esterification of 2-furoic acid to produce n-butyl-2-furoate. This approach highlights the potential of butyl 2-furoate in the valorization of biomass derivatives for use in the flavoring, fragrance, and pharmaceutical industries (Escobar et al., 2015).
  • Production of Biofuels and Polymers :

    • Dutta et al. (2015) focused on producing acid chloride derivatives of furan-2-carboxylic acid, which are key intermediates for creating furoate ester biofuels and polymers. This research underscores the importance of butyl 2-furoate in developing sustainable energy sources and materials (Dutta, Wu, & Mascal, 2015).
  • Microwave-Accelerated Synthesis for Perfumery :

    • Li Hong-ying (2012) explored the microwave-accelerated synthesis of butyl furoate, a compound used in perfumery, demonstrating a high conversion rate and efficient production process (Li Hong-ying, 2012).
  • Catalytic Production of Bio-Based Polyester Monomer :

    • Zhang et al. (2015) discussed the catalytic production of 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass, highlighting the role of butyl 2-furoate as a precursor in synthesizing bio-based polyesters. This is crucial for developing alternatives to petroleum-based polymers (Zhang et al., 2015).

Future Directions

Research on Butyl 2-furoate and similar compounds is ongoing. For instance, alkyl furoates, including butyl 2-furoate, are being studied for their potential as antifouling agents in marine protective coatings . Additionally, furanoate-based polyesters, which include butyl 2-furoate, are being explored for use in the preparation of nanocomposites .

properties

IUPAC Name

butyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMQYEWNNPDBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207025
Record name Butyl 2-furoate
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Butyl 2-furoate

CAS RN

583-33-5
Record name Butyl 2-furancarboxylate
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Record name Butyl 2-furoate
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Record name Butyl furoate
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Record name Butyl 2-furoate
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Record name 2-Furancarboxylic acid, butyl ester
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Record name BUTYL 2-FUROATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
H Gilman, RR Burtner - Journal of the American Chemical Society, 1935 - ACS Publications
… This rearrangementof the radicals was observed earlier1 in the Friedel-Crafts reaction with methyl 2-furoate: the «-, i-, s-and/-butyl chlorides givingmethyl 5-/-butyl-2-furoate. There is no …
Number of citations: 26 pubs.acs.org
A Escobar, M Pérez, Á Sathicq, M García… - Journal of Coatings …, 2019 - Springer
… The goal of this article is to evaluate the antifouling properties of alkyl furoates (butyl 2-furoate, hexyl 2-furoate, and octyl 2-furoate), synthesized by green chemistry techniques, in the …
Number of citations: 13 link.springer.com
KK Kelley - Journal of the American Chemical Society, 1939 - ACS Publications
… product, namely, methyl 5-¿-butyl-2-furoate.la When higher alkyl halideslb are used in the alkylation of ethyl 5-bromo-2-furoate, there is not only a rearrangement to the tertiary radical, …
Number of citations: 30 pubs.acs.org
H Gilman, NO Calloway - Journal of the American Chemical …, 1933 - ACS Publications
… appeared to undergo rearrangement so that, for example, each of the four butyl chlorides (as well as butylene) gave some of the same product: namely, methyl 5-ier(-butyl-2-furoate. …
Number of citations: 70 pubs.acs.org
L Renault, R Marchal, B Le Guennic… - Advanced …, 2021 - Wiley Online Library
… As illustrated in Figure 2, the presence of butyl 2-furoate 11 was observed after 3 h of reaction and its proportion did not increase over time. Similarly, all butyl uronates seem to have …
Number of citations: 7 onlinelibrary.wiley.com
BH Hwang, JH Cho, YS Bae - 임산에너지, 2002 - koreascience.kr
… , 1~(4-hydroxy-3.5-dimethoxypheny)-ethanone are the compounds derived from lignin and extractives, 2-hydroxy-3-methyl-24-cyclopen-1-One, methyl-4-t-butyl-2-furoate are the major …
Number of citations: 5 koreascience.kr
H Idstein, T Keller, P Schreier - Journal of Agricultural and Food …, 1985 - ACS Publications
… substances such as, eg, ethyl 3-mercaptopropanoate, ethyl 4-hydroxy- and 4-acetoxybutanoate, methyl (E)-2- and (£)-3-octenoate, butyl and hexyl (E)-2-butenoate, and butyl 2-furoate …
Number of citations: 40 pubs.acs.org
A Escobar, Á Sathicq, L Pizzio, M Blanco… - Process Safety and …, 2015 - Elsevier
… were characterized by different physicochemical techniques (BET, FT-IR, 31 P MAS NMR and potentiometric titration), and their activities were tested in the synthesis of n-butyl-2-furoate …
Number of citations: 26 www.sciencedirect.com
A Escobar, MC Perez, AG Sathicq, M García… - 2018 - notablesdelaciencia.conicet.gov.ar
… In the search for new environmentally friendly alternatives to replace or reduce the use of metallic antifouling pigments in marine paints, three n-alkyl 2-furoates (butyl 2-furoate, hexyl 2-…
AM Escobar Caicedo, AG Sathicq, MN Blanco… - 2015 - ri.conicet.gov.ar
… were characterized by different physicochemical techniques (BET, FT-IR, 31P MAS NMR and potentiometric titration), and their activities were tested in the synthesis of n-butyl-2-furoate …
Number of citations: 2 ri.conicet.gov.ar

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